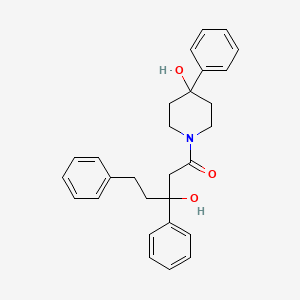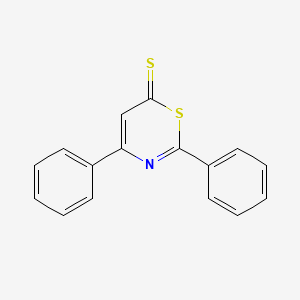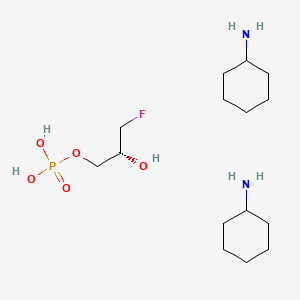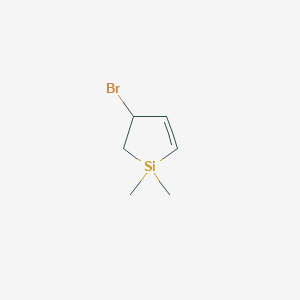
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole is a chemical compound belonging to the class of organosilicon compounds. It features a silole ring, which is a five-membered ring containing silicon. The presence of a bromine atom and two methyl groups attached to the silicon atom makes this compound unique and interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole typically involves the bromination of 1,1-dimethyl-2,3-dihydro-1H-silole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex organosilicon compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloles, while oxidation and reduction can lead to different oxidation states of the silicon atom.
Applications De Recherche Scientifique
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the silole ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl-2,3-dihydro-1H-silole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-1,1-dimethyl-2,3-dihydro-1H-silole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-1,1-dimethyl-2,3-dihydro-1H-silole:
Uniqueness
The presence of the bromine atom in 3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole makes it particularly useful for specific chemical reactions, such as nucleophilic substitution, where bromine’s leaving group ability is advantageous. This compound’s unique structure and reactivity profile make it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
50694-36-5 |
|---|---|
Formule moléculaire |
C6H11BrSi |
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
3-bromo-1,1-dimethyl-2,3-dihydrosilole |
InChI |
InChI=1S/C6H11BrSi/c1-8(2)4-3-6(7)5-8/h3-4,6H,5H2,1-2H3 |
Clé InChI |
LTQYVXWVXWAHSX-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC(C=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)


![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
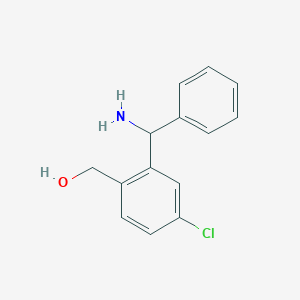

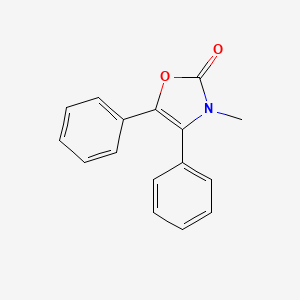
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
